molecular formula C15H14N2O2S2 B2746406 N-[cyano(thiophen-3-yl)methyl]-2-[(3-methoxyphenyl)sulfanyl]acetamide CAS No. 1445170-93-3

N-[cyano(thiophen-3-yl)methyl]-2-[(3-methoxyphenyl)sulfanyl]acetamide

Cat. No.: B2746406
CAS No.: 1445170-93-3
M. Wt: 318.41
InChI Key: JLMDWCGTPFXNOK-UHFFFAOYSA-N
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Description

N-[cyano(thiophen-3-yl)methyl]-2-[(3-methoxyphenyl)sulfanyl]acetamide is a complex organic compound that features a cyano group, a thiophene ring, and a methoxyphenyl sulfanyl group. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of multiple functional groups within its structure allows for diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[cyano(thiophen-3-yl)methyl]-2-[(3-methoxyphenyl)sulfanyl]acetamide typically involves multi-step organic reactions

    Thiophene Derivative Preparation: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.

    Cyano Group Introduction: The cyano group can be introduced via a nucleophilic substitution reaction using cyanide salts such as sodium cyanide or potassium cyanide.

    Methoxyphenyl Sulfanyl Group Addition: The methoxyphenyl sulfanyl group can be added through a nucleophilic aromatic substitution reaction, where a methoxyphenyl thiol reacts with an appropriate electrophile.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, N-[cyano(thiophen-3-yl)methyl]-2-[(3-methoxyphenyl)sulfanyl]acetamide can serve as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical transformations, making it a versatile intermediate.

Biology and Medicine

This compound may exhibit biological activity due to the presence of the thiophene ring and the cyano group, which are known to interact with biological targets

Industry

In materials science, the compound’s unique structure could be utilized in the development of novel materials with specific electronic or optical properties. For example, thiophene derivatives are often used in the production of conductive polymers.

Mechanism of Action

The mechanism by which N-[cyano(thiophen-3-yl)methyl]-2-[(3-methoxyphenyl)sulfanyl]acetamide exerts its effects would depend on its specific application. In a biological context, the compound could interact with enzymes or receptors, modulating their activity. The cyano group and thiophene ring may play crucial roles in binding to these molecular targets, influencing pathways involved in inflammation, microbial growth, or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • N-[cyano(phenyl)methyl]-2-[(3-methoxyphenyl)sulfanyl]acetamide
  • N-[cyano(thiophen-2-yl)methyl]-2-[(3-methoxyphenyl)sulfanyl]acetamide
  • N-[cyano(furan-3-yl)methyl]-2-[(3-methoxyphenyl)sulfanyl]acetamide

Uniqueness

N-[cyano(thiophen-3-yl)methyl]-2-[(3-methoxyphenyl)sulfanyl]acetamide is unique due to the specific positioning of the cyano group on the thiophene ring and the presence of the methoxyphenyl sulfanyl group. This unique structure may confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

N-[cyano(thiophen-3-yl)methyl]-2-(3-methoxyphenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2S2/c1-19-12-3-2-4-13(7-12)21-10-15(18)17-14(8-16)11-5-6-20-9-11/h2-7,9,14H,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLMDWCGTPFXNOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)SCC(=O)NC(C#N)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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